5-Methyl-2-(piperidin-3-yl)pyridine
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Overview
Description
5-Methyl-2-(piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperidin-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with 3-piperidinol in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon may be used to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(piperidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
5-Methyl-2-(piperidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The piperidine moiety is known to enhance binding affinity and specificity, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-3-yl)pyridine: Lacks the methyl group at the 5-position, which can affect its chemical reactivity and biological activity.
5-Methyl-2-(piperidin-2-yl)pyridine: The position of the piperidine moiety is different, leading to variations in its chemical properties and applications.
5-Methyl-2-(piperidin-4-yl)pyridine: Similar structure but with the piperidine moiety at the 4-position, which can influence its interaction with molecular targets.
Uniqueness
5-Methyl-2-(piperidin-3-yl)pyridine is unique due to the specific positioning of the piperidine and methyl groups, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-methyl-2-piperidin-3-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10/h4-5,7,10,12H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIWDDNWYUWCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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